

An In-depth Technical Guide to 2-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Bromomethyl)phenol**

Cat. No.: **B1590775**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(bromomethyl)phenol**, a versatile bifunctional reagent crucial in synthetic organic chemistry. It details the compound's identifiers, physicochemical properties, and key reactive characteristics. Special emphasis is placed on its role as a building block in the synthesis of complex organic molecules, particularly heterocyclic structures of interest in medicinal chemistry. This document includes detailed experimental protocols for its synthesis and subsequent reactions, quantitative data, and visual diagrams of its synthetic pathways and reaction mechanisms to serve as a practical resource for laboratory scientists.

Chemical Identifiers and Properties

2-(Bromomethyl)phenol, also known as 2-hydroxybenzyl bromide, is an aromatic compound featuring both a phenol and a benzylic bromide functional group. This unique ortho-substitution pattern is the basis for its versatile reactivity.

Identifiers

The compound is cataloged across numerous chemical databases. Key identifiers are summarized below for easy reference.

Identifier Type	Value	Source(s)
CAS Number	58402-38-3	[1] [2] [3] [4]
IUPAC Name	2-(bromomethyl)phenol	[1]
Molecular Formula	C ₇ H ₇ BrO	[1] [2] [3] [4]
InChI	InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2	[1] [2]
InChIKey	BRKGKBKFUATGIX-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	C1=CC=C(C(=C1)CBr)O	[1] [2]
Synonyms	2-hydroxybenzyl bromide, o-(Bromomethyl)phenol	[1]
PubChem CID	13600482	[1] [2]
DSSTox Substance ID	DTXSID10544748	[1]

Physicochemical Properties

The physical and chemical properties of **2-(bromomethyl)phenol** are critical for its handling, storage, and application in synthesis.

Property	Value	Source(s)
Molecular Weight	187.03 g/mol	[1] [2] [3] [4]
Appearance	Liquid (predicted)	[3]
Boiling Point	253.6 ± 15.0 °C (Predicted)	[3]
Density	1.593 ± 0.06 g/cm³ (Predicted)	[3]
Flash Point	107.2 ± 20.4 °C (Predicted)	[3]
pKa	9.35 ± 0.35 (Predicted)	[2]
Solubility	Sparingly soluble in water (2.4 g/L at 25 °C)	[2]
XLogP3	1.6	[1]
Topological Polar Surface Area	20.2 Å²	[1] [2]

Synthesis of 2-(Bromomethyl)phenol

The primary route for synthesizing **2-(bromomethyl)phenol** involves the selective bromination of the methyl group of o-cresol. While direct synthesis protocols for **2-(bromomethyl)phenol** are not readily available in the provided search results, a detailed protocol for the closely related 2-bromo-4-methylphenol from p-cresol illustrates the typical reaction conditions. This can be adapted for the synthesis of the target compound from o-cresol.

Experimental Protocol: Bromination of a Cresol Analogue

The following protocol for the bromination of p-cresol to 2-bromo-4-methylphenol can be adapted for the synthesis of **2-(bromomethyl)phenol** from o-cresol.[\[5\]](#)[\[6\]](#)

Materials:

- p-Cresol (or o-cresol for the target synthesis)
- Bromine

- Carbon tetrachloride (or other suitable solvent like chloroform or chlorobenzene)[5][7]
- Methane sulfonic acid (optional Lewis acid catalyst)[5]
- Nitrogen gas
- Aqueous sodium bicarbonate solution
- Water

Equipment:

- Three-necked round-bottom flask with mechanical stirrer, thermowell, and a double-coiled condenser.
- Dropping funnel
- Apparatus for reduced pressure distillation

Procedure:

- In a three-necked flask protected from light, introduce 21.6 g of p-cresol, 134 ml of anhydrous carbon tetrachloride, and 0.96 g of methane sulfonic acid.[5]
- Bring the solution to 30°C.[5]
- Dissolve 32 g of liquid bromine in 106 ml of carbon tetrachloride and add this solution to the reactor dropwise over approximately 6 hours at a uniform rate, maintaining the temperature at 30°C.[5]
- Monitor the reaction progress using gas chromatography until the starting cresol is less than 0.2%. [5]
- Purge the reaction mixture with nitrogen to remove dissolved HBr.[5]
- Wash the organic layer with water and then with an aqueous sodium bicarbonate solution to remove any remaining traces of HBr.[5]

- Distill the carbon tetrachloride from the organic layer under reduced pressure to obtain the crude product.[5]
- The product can be further purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

2-(Bromomethyl)phenol's synthetic utility stems from its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide.[8] This allows for a diverse range of chemical transformations.

Nucleophilic Substitution at the Benzylic Carbon

The bromomethyl group is highly reactive towards a variety of nucleophiles via an S_N2 mechanism, owing to the good leaving group ability of the bromide ion.[8] This allows for the facile introduction of various functionalities.

- Reaction with Amines: Forms aminomethyl phenols.
- Reaction with Thiols: Yields thiomethyl phenols.
- Reaction with Alcohols/Phenols: Produces ethers.

Intramolecular Cyclization: Synthesis of Dihydrobenzofurans

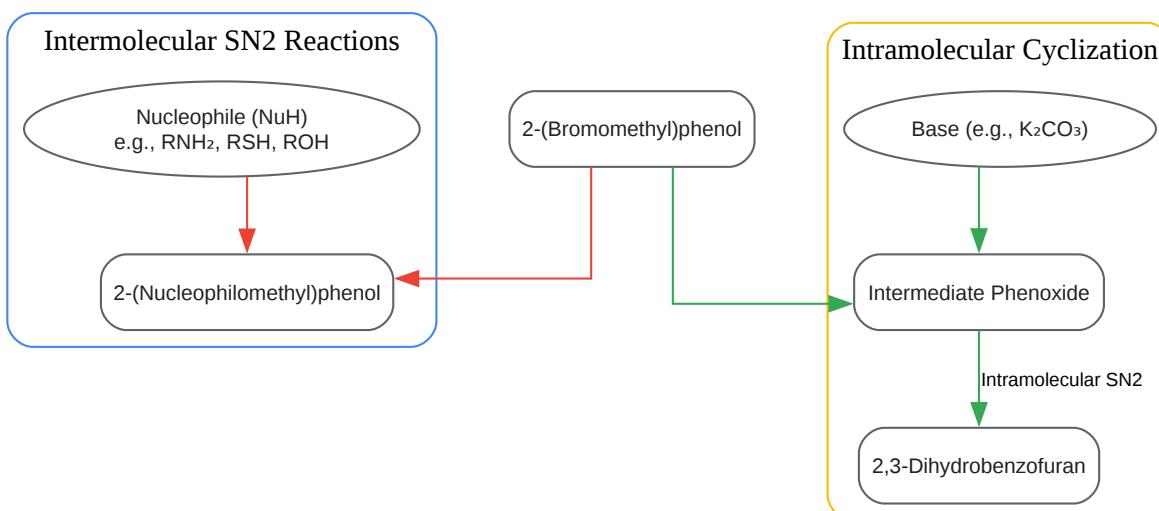
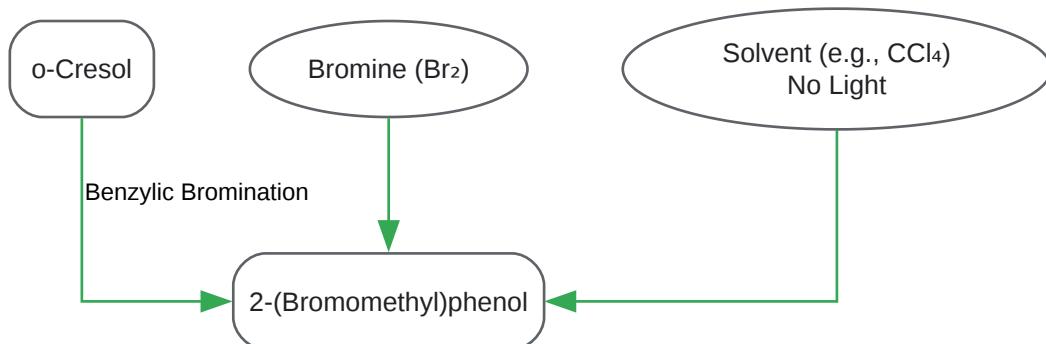
The proximity of the nucleophilic hydroxyl group and the electrophilic bromomethyl group makes **2-(bromomethyl)phenol** an ideal precursor for intramolecular cyclization reactions.[8][9] Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion, which then acts as an internal nucleophile, attacking the benzylic carbon to form a five-membered ring. This intramolecular Williamson ether synthesis is a common and efficient method for constructing the 2,3-dihydrobenzofuran scaffold, a common motif in natural products and pharmacologically active molecules.[9][10][11]

Application in Drug Discovery

While **2-(bromomethyl)phenol** is a versatile building block, its direct use in the synthesis of specific, named drug molecules is not prominently documented in the search results. However,

its derivatives are key intermediates. For example, the related compound 2-(4-bromomethylphenyl)propionic acid is a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).^[12] The synthetic utility of **2-(bromomethyl)phenol** in creating diverse heterocyclic libraries makes it a valuable tool for generating novel compounds for drug screening and development.

Spectroscopic Data



Spectroscopic analysis is essential for the characterization of **2-(bromomethyl)phenol** and its reaction products.

Spectroscopy	Observed/Predicted Data
¹ H NMR	Predicted shifts are available. Actual spectra for related bromophenols show characteristic aromatic and benzylic proton signals. ^{[2][3][13]}
¹³ C NMR	Predicted shifts are available. Data for related compounds like 2-bromophenol is also documented. ^{[2][3][14]}
IR Spectroscopy	Expected to show a broad O-H stretch (~3200-3600 cm ⁻¹), aromatic C-H stretches (~3000-3100 cm ⁻¹), aromatic C=C stretches (~1500-1600 cm ⁻¹), a C-O stretch (~1230 cm ⁻¹), and a C-Br stretch. ^[15]
Mass Spectrometry	Data for related compounds like 2,6-dibromo-4-(bromomethyl)phenol is available, showing characteristic isotopic patterns for bromine-containing fragments. ^[15]

Visualizing Synthetic Pathways and Mechanisms

Graphviz diagrams are provided to illustrate the synthesis and key reactions of **2-(bromomethyl)phenol**.

Synthesis of **2-(Bromomethyl)phenol**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Bromomethyl)phenol | C₇H₇BrO | CID 13600482 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]
- 4. 2-(BROMOMETHYL)PHENOL | 58402-38-3 [m.chemicalbook.com]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 8. 2-(Bromomethyl)phenol | 58402-38-3 | Benchchem [benchchem.com]
- 9. nbinno.com [nbino.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 12. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. 2-Bromophenol(95-56-7) 13C NMR [m.chemicalbook.com]
- 15. 2,6-Dibromo-4-(bromomethyl)phenol | C7H5Br3O | CID 622187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Bromomethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590775#2-bromomethyl-phenol-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com